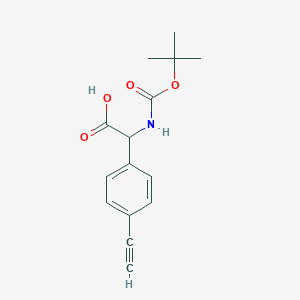![molecular formula C14H20N2O B1480532 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane CAS No. 2098067-41-3](/img/structure/B1480532.png)
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 2098067-41-3 . It has a molecular weight of 232.33 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 . This code provides a textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.33 . It is in the form of an oil .Applications De Recherche Scientifique
Antihypertensive Potential
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane and its derivatives have shown promise in antihypertensive research. In a study by Clark et al. (1983), a series of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. The findings revealed that certain derivatives, particularly those with specific substitutions at the 9 position, exhibited significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chronic Kidney Disease Treatment
Kato et al. (2014) explored the use of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors. Their research identified compound 19 as a particularly effective sEH inhibitor with excellent bioavailability and efficacy in reducing serum creatinine in a rat model of chronic kidney disease, highlighting its potential as an orally active drug candidate for treating this condition (Kato et al., 2014).
Muscarinic Agonist for Antidementia Drugs
Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists. These compounds were evaluated for their affinity for cortical M1 receptors and their ability to reverse scopolamine-induced impairment in mice. The study suggested the potential of these compounds, particularly 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, as muscarinic agonists for antidementia drug development (Tsukamoto et al., 1993).
Propriétés
IUPAC Name |
9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSNGWACOIXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CCN2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
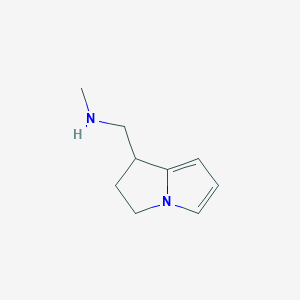
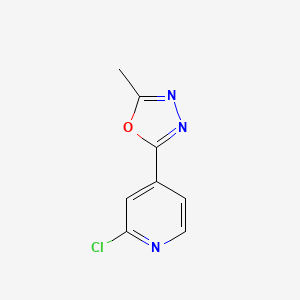
![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
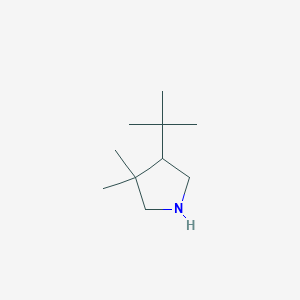
![Tert-butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480455.png)
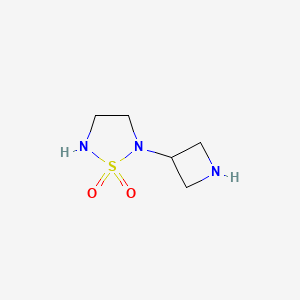
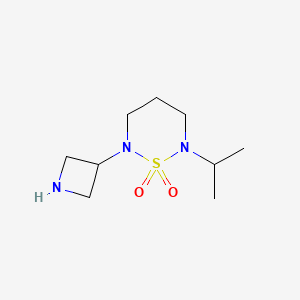
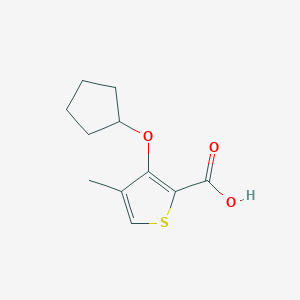
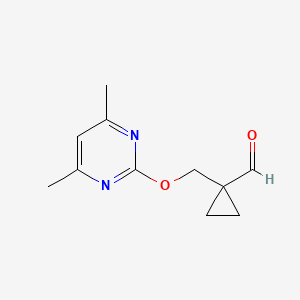
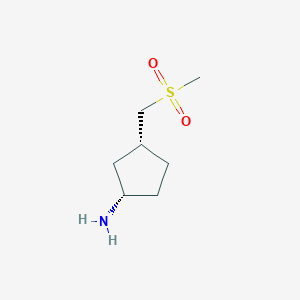
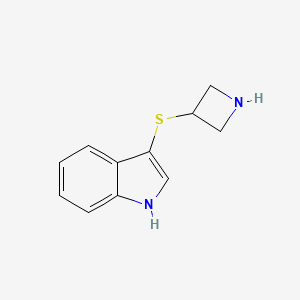
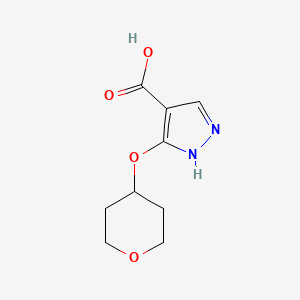
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
